

BTZ043 Preclinical Off-Target Effects: A Technical Support Guide

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Compound of Interest		
Compound Name:	BTZ043	
Cat. No.:	B560037	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **BTZ043** observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BTZ043?

A1: **BTZ043** is a prodrug that is activated within mycobacteria to a nitroso derivative. This active form then covalently binds to a cysteine residue (Cys387 in Mycobacterium tuberculosis) in the active site of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme.[1][2] This irreversible binding blocks the synthesis of arabinans, which are essential components of the mycobacterial cell wall, leading to cell death.[1][3] The mechanism is highly specific to mycobacteria.[1]

Q2: Have significant off-target effects been observed for **BTZ043** in preclinical toxicology studies?

A2: Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) standards have demonstrated a low toxicological potential for **BTZ043**.[1] Safety assessments for neurotoxicity, cardiotoxicity, and respiratory toxicity revealed no adverse effects within the determined No Observed Adverse Effect Levels (NOAELs).[1] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity have all returned negative results.[1]



Q3: Does BTZ043 interact with mammalian cytochrome P450 (CYP) enzymes?

A3: **BTZ043** exhibits low interaction with CYP450 enzymes.[1] An in vitro study showed that at a concentration of 10 μ M, **BTZ043** did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP3A4. A minor inhibition of 23.5% was observed for CYP2C9 at this concentration.[4]

Q4: Were any potential off-target effects observed in early human clinical trials?

A4: In a first-in-human study, the most frequently reported adverse events were mild to moderate dizziness, headache, hypertension, and hot flushes.[5][6] A transient increase in blood pressure and heart rate was noted, which was hypothesized to be potentially linked to an antagonistic interaction with the muscarinic acetylcholine receptor M1. However, a subsequent 14-day monotherapy study did not show any clinically relevant increase in blood pressure or heart rate, and in vitro receptor occupancy data do not suggest this is a likely effect at realistic clinical exposures.[5]

Q5: Are there any known drug-drug interactions with BTZ043 in preclinical models?

A5: A study in a murine model of tuberculosis investigating **BTZ043** in combination with the BPaL regimen (bedaquiline, pretomanid, and linezolid) found that co-administration of **BTZ043** was associated with at least a 2-fold reduction in the plasma exposure of the BPaL drugs.[7][8] The mechanism behind this pharmacokinetic interaction has not yet been fully elucidated.[8] However, preclinical in vitro drug-drug interaction studies in cytochrome and transporter models have not indicated that **BTZ043** will impact the exposure of other TB drugs in humans.[8]

Troubleshooting Guide

This guide is intended to assist researchers who are designing experiments to evaluate the potential off-target effects of **BTZ043** in their specific preclinical models.



Issue/Question	Troubleshooting Steps/Experimental Suggestions		
Concern about potential cytotoxicity in a specific non-mycobacterial cell line.	1. Perform a standard cytotoxicity assay: Use a cell viability assay such as MTT, XTT, or CellTiter-Glo® to determine the IC50 value of BTZ043 in your cell line of interest. 2. Include appropriate controls: Use a vehicle control (e.g., DMSO) and a positive control known to be cytotoxic to your cell line. 3. Compare with mycobacterial MIC: Compare the obtained IC50 value with the known Minimum Inhibitory Concentration (MIC) of BTZ043 against M. tuberculosis (in the nanomolar range) to calculate a selectivity index.[9][10]		
Investigating potential off-target kinase inhibition.	1. Utilize a commercial kinase profiling service: Submit BTZ043 for screening against a panel of human kinases to identify any potential off-target interactions. 2. Perform in-house kinase assays: If a potential hit is identified, validate the finding using in-house enzymatic assays with the purified kinase.		
Assessing potential for drug-drug interactions with a co-administered compound in an animal model.	1. Conduct a pharmacokinetic (PK) study: Administer BTZ043 alone, the compound of interest alone, and both in combination to different groups of animals. 2. Analyze plasma concentrations: Measure the plasma concentrations of both compounds at multiple time points to determine if co-administration affects key PK parameters such as Cmax, AUC, and half-life.		

Quantitative Data Summary

Table 1: Preclinical Safety and Toxicology of BTZ043



Parameter	Species	Dosage/Concen tration	Result	Reference
No Observed Adverse Effect Level (NOAEL)	Rat	170 mg/kg (28 days)	Well tolerated	[1]
No Observed Adverse Effect Level (NOAEL)	Minipig	360 mg/kg	Well tolerated	[1]
CYP450 Inhibition (in vitro)	Human	10 μΜ	No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP3A4. Minor inhibition (23.5%) of CYP2C9.	[4]
Neurotoxicity, Cardiotoxicity, Respiratory Toxicity	-	Within NOAELs	No negative effects observed	[1]
Phototoxicity, Genotoxicity, Mutagenicity	-	-	Negative	[1]

Table 2: In Vitro Activity of **BTZ043**

Parameter	Organism/Cell Line	Value	Reference
MIC	M. tuberculosis H37Rv	1 ng/mL (2.3 nM)	[10]
MIC	M. smegmatis	4 ng/mL (9.2 nM)	[10]



Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of BTZ043 in cell culture medium. Add the
 diluted compound to the cells and incubate for 48-72 hours. Include vehicle control (DMSO)
 and positive control wells.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

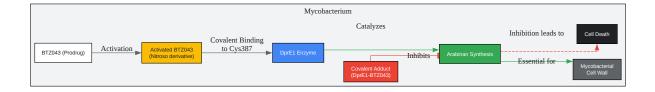
Protocol 2: In Vitro CYP450 Inhibition Assay

- System Preparation: Use human liver microsomes or recombinant CYP enzymes. Prepare
 an incubation mixture containing the enzyme, a specific substrate for the CYP isoform of
 interest, and a NADPH-generating system in a suitable buffer.
- Inhibitor Addition: Add BTZ043 at various concentrations to the incubation mixture. Include a
 no-inhibitor control and a positive control inhibitor.
- Reaction Initiation and Termination: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C. Stop the reaction after a specified time by adding a suitable solvent (e.g., acetonitrile).
- Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.



• Data Analysis: Calculate the percent inhibition of enzyme activity at each **BTZ043** concentration and determine the IC50 value.

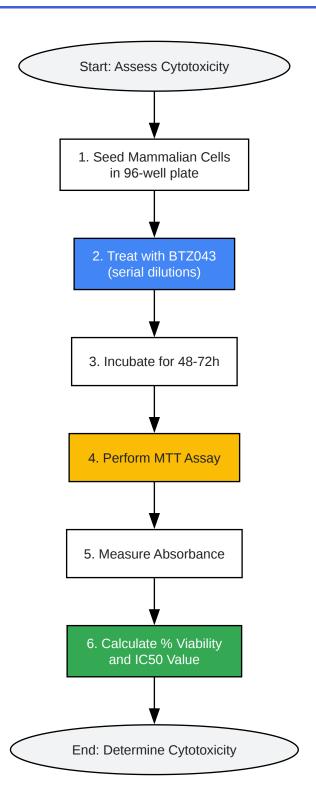
Visualizations



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Caption: Mechanism of action of BTZ043 in Mycobacterium.

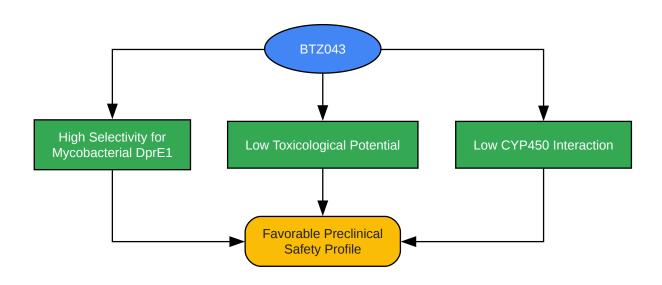




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Caption: Workflow for assessing mammalian cell cytotoxicity of BTZ043.





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Caption: Factors contributing to the favorable preclinical safety profile of BTZ043.

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